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Abstract
trans-2-Enoyl-OPC4-CoA is a critical intermediate in the biosynthesis of jasmonic acid, a plant

hormone vital for growth, development, and defense. Understanding its structure and the

pathways it participates in is crucial for the development of novel agrochemicals and

therapeutics. This technical guide provides a comprehensive overview of the structural

elucidation of trans-2-Enoyl-OPC4-CoA, detailing its biosynthetic pathway, hypothetical

experimental protocols for its characterization, and relevant analytical data.

Introduction
trans-2-Enoyl-OPC4-CoA is a cyclopentenone-containing fatty acyl-Coenzyme A derivative. It

is formed in the peroxisome during the β-oxidation of 12-oxo-phytodienoic acid (OPDA), a

precursor to jasmonic acid. The introduction of a double bond at the α,β-position of the butyryl-

CoA side chain by an acyl-CoA oxidase is a key step in the metabolic cascade leading to

jasmonic acid.

Biosynthetic Pathway
The formation of trans-2-Enoyl-OPC4-CoA is an integral part of the jasmonic acid biosynthetic

pathway, which commences in the chloroplast and concludes in the peroxisome.
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Figure 1: Biosynthetic pathway of jasmonic acid, highlighting the formation of trans-2-Enoyl-
OPC4-CoA in the peroxisome.

Structural Information
The definitive structure of trans-2-Enoyl-OPC4-CoA has been established through a

combination of chemical synthesis and spectroscopic analysis of related compounds.

Identifier Value

Molecular Formula C35H52N7O18P3S

SMILES

C/C=C/C[C@H]1--INVALID-LINK--

C/C=C/C(=O)SCCNC(=O)CCNC(=O)--INVALID-

LINK--N3C=NC4=C(N=CN=C43)N)O)OP(=O)

(O)O">C@HO

InChI Key QSAQFDYWYNLXEC-GUQXGGMCSA-N

Monoisotopic Mass 983.2302 g/mol

Table 1: Chemical identifiers for trans-2-Enoyl-OPC4-CoA.

Hypothetical Experimental Protocols for Structural
Elucidation
While a dedicated study on the complete structural elucidation of trans-2-Enoyl-OPC4-CoA is

not readily available in the public domain, the following protocols are based on established

methodologies for the synthesis and characterization of similar acyl-CoA esters.
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Enzymatic Synthesis and Purification
An experimental workflow for the enzymatic synthesis and purification of trans-2-Enoyl-OPC4-
CoA would likely involve the following steps:

OPC-4

Incubation with
Acyl-CoA Synthetase, CoA, ATP

OPC4-CoA

Incubation with
recombinant Acyl-CoA Oxidase

Reaction Mixture containing
trans-2-Enoyl-OPC4-CoA

HPLC Purification
(C18 column)

Purified trans-2-Enoyl-OPC4-CoA

Structural Characterization
(LC-MS, NMR)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15551221?utm_src=pdf-body
https://www.benchchem.com/product/b15551221?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: Experimental workflow for the enzymatic synthesis and purification of trans-2-Enoyl-
OPC4-CoA.

Protocol:

Synthesis of OPC4-CoA: 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butyric acid (OPC-4)

would be incubated with a suitable acyl-CoA synthetase, Coenzyme A, and ATP in a buffered

solution (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2).

Enzymatic Conversion: The resulting OPC4-CoA would then be incubated with a purified

recombinant acyl-CoA oxidase (ACX) from a plant source known to be active in the

jasmonate pathway.

Purification: The reaction mixture would be subjected to reverse-phase high-performance

liquid chromatography (RP-HPLC) using a C18 column. A gradient of acetonitrile in an

aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3) would be employed to separate

trans-2-Enoyl-OPC4-CoA from the starting material and other reaction components.

Verification: Fractions would be monitored by UV absorbance at 260 nm (adenine ring of

CoA) and the fractions corresponding to the product peak would be collected, pooled, and

lyophilized.

Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the

identification and quantification of acyl-CoA esters.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a

UHPLC system would be utilized.

Chromatography: A C18 column with a gradient of acetonitrile and water, both containing a

small amount of formic acid (e.g., 0.1%) to improve ionization, would be employed for

separation.

Mass Spectrometry:
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Expected Precursor Ion [M+H]+: m/z 984.237

Key Fragmentation Patterns: In positive ion mode, acyl-CoA esters typically exhibit a

characteristic neutral loss of 507 Da, corresponding to the adenylyl-diphosphate-pantetheine

portion of the molecule. Another prominent fragment would correspond to the protonated

pantetheine-4'-phosphate at m/z 428.

Fragment Expected m/z Description

[M+H]+ 984.237 Protonated molecule

[M-507+H]+ 477.167 Acyl-pantetheine fragment

[Pantetheine-4'-P+H]+ 428.037
Protonated pantetheine-4'-

phosphate

Table 2: Predicted key mass spectral fragments for trans-2-Enoyl-OPC4-CoA in positive ion

mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR would provide definitive structural information. Due to the complexity of the

molecule, 2D NMR techniques such as COSY and HSQC would be essential. While specific

NMR data for trans-2-Enoyl-OPC4-CoA is not published, the expected chemical shifts can be

predicted based on the analysis of similar trans-2-enoyl-CoA esters and the OPC-4 moiety.

Expected 1H NMR Chemical Shifts (in D2O):
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Proton(s)
Predicted Chemical Shift

(ppm)
Multiplicity

Adenine H-2, H-8 ~8.0 - 8.5 s

Ribose H-1' ~6.1 d

trans-Enoyl α-H ~6.2 dt

trans-Enoyl β-H ~6.9 dt

Pantetheine methylene groups ~2.4 - 4.2 m

OPC-4 cyclopentanone

protons
~1.5 - 3.0 m

OPC-4 pentenyl protons ~5.3 - 5.6 m

OPC-4 terminal methyl ~0.9 t

Table 3: Predicted 1H NMR chemical shifts for key protons in trans-2-Enoyl-OPC4-CoA.

Conclusion
The structural elucidation of trans-2-Enoyl-OPC4-CoA relies on a combination of enzymatic

synthesis and advanced analytical techniques. While a complete, published dataset for this

specific molecule is not yet available, the methodologies and expected data presented in this

guide provide a robust framework for its characterization. A thorough understanding of the

structure and biosynthesis of this key intermediate will undoubtedly facilitate further research

into the intricate signaling network of jasmonates and may pave the way for the development of

novel molecules that can modulate plant growth and defense responses.

To cite this document: BenchChem. [Structural Elucidation of trans-2-Enoyl-OPC4-CoA: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15551221#structural-elucidation-of-trans-2-enoyl-
opc4-coa]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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